6-Ethoxypyrimidine-2,4(1H,3H)-dione 6-Ethoxypyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 857475-91-3
VCID: VC8353626
InChI: InChI=1S/C6H8N2O3/c1-2-11-5-3-4(9)7-6(10)8-5/h3H,2H2,1H3,(H2,7,8,9,10)
SMILES: CCOC1=CC(=O)NC(=O)N1
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

6-Ethoxypyrimidine-2,4(1H,3H)-dione

CAS No.: 857475-91-3

Cat. No.: VC8353626

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

6-Ethoxypyrimidine-2,4(1H,3H)-dione - 857475-91-3

Specification

CAS No. 857475-91-3
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name 6-ethoxy-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C6H8N2O3/c1-2-11-5-3-4(9)7-6(10)8-5/h3H,2H2,1H3,(H2,7,8,9,10)
Standard InChI Key PPVBIBBPUZQUKI-UHFFFAOYSA-N
SMILES CCOC1=CC(=O)NC(=O)N1
Canonical SMILES CCOC1=CC(=O)NC(=O)N1

Introduction

Structural and Molecular Characteristics

The molecular structure of 6-Ethoxypyrimidine-2,4(1H,3H)-dione (C₆H₈N₂O₃) features a pyrimidine backbone with critical functional groups influencing its reactivity. The ethoxy substituent at position 6 introduces steric and electronic effects, while the 2,4-dione moieties contribute to hydrogen-bonding interactions. Key molecular properties include:

PropertyValueReference
Molecular Weight156.14 g/mol
XLogP3-0.6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds2
Exact Mass156.05349212 Da

The compound’s planar structure and electron-deficient aromatic system enable participation in π-π stacking and dipole-dipole interactions, which are critical for binding to biological targets .

Synthetic Methodologies

Conventional Synthesis Routes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) of 6-Ethoxypyrimidine-2,4(1H,3H)-dione reveals distinct signals:

  • δ 1.35 ppm (t, 3H, -OCH₂CH₃)

  • δ 4.12 ppm (q, 2H, -OCH₂CH₃)

  • δ 5.78 ppm (s, 1H, H-5)

  • δ 10.2–11.1 ppm (broad, 2H, NH) .

¹³C NMR confirms carbonyl carbons at δ 163.2 ppm (C-2) and δ 159.8 ppm (C-4), with the ethoxy carbon at δ 63.5 ppm .

Infrared (IR) Spectroscopy

IR spectra exhibit strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H stretching), consistent with dione and amine functionalities .

Chemical Reactivity and Functionalization

The ethoxy group at position 6 undergoes nucleophilic substitution under acidic or basic conditions, enabling further derivatization. For example, hydrolysis with HCl yields 6-hydroxypyrimidine-2,4-dione, while aminolysis with ammonia produces 6-aminopyrimidine analogs . Additionally, the carbonyl groups participate in condensation reactions with hydrazines or amines to form heterocyclic fused systems .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for designing kinase inhibitors and antiviral agents. Its ability to mimic nucleotide bases allows interaction with enzyme active sites, as seen in related pyrimidine-diones .

Materials Science

Functionalization of 6-Ethoxypyrimidine-2,4(1H,3H)-dione with polymerizable groups enables synthesis of conductive polymers for electronic applications .

Future Directions

Further research should explore:

  • Kinase Inhibition Profiling: Systematic evaluation of eEF-2K and related kinase inhibition.

  • Prodrug Development: Leveraging the ethoxy group for enhanced bioavailability.

  • Green Synthesis: Optimizing solvent-free microwave protocols for industrial-scale production .

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